molecular formula C11H11BO2 B11760505 (6-Methylnaphthalen-2-yl)boronic acid

(6-Methylnaphthalen-2-yl)boronic acid

Cat. No.: B11760505
M. Wt: 186.02 g/mol
InChI Key: GJBPFQITAMLKNI-UHFFFAOYSA-N
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Description

(6-Methylnaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with a methyl group at the 6th position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylnaphthalen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate or potassium phenoxide to facilitate the transmetalation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

(6-Methylnaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols, and ketones (from oxidation reactions).

Scientific Research Applications

(6-Methylnaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its methyl group can provide steric hindrance, affecting the selectivity and outcome of reactions compared to its analogs.

Properties

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

IUPAC Name

(6-methylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H11BO2/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7,13-14H,1H3

InChI Key

GJBPFQITAMLKNI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C)(O)O

Origin of Product

United States

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